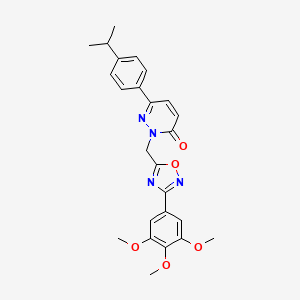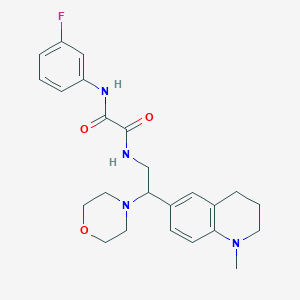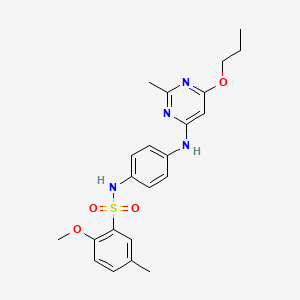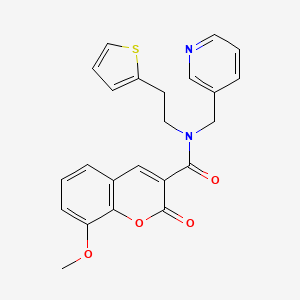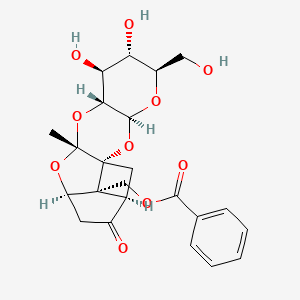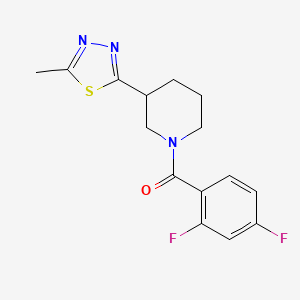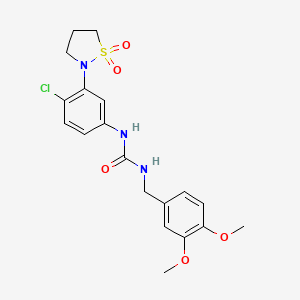
N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives : A study by Khalid et al. (2014) reported on the synthesis of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were synthesized through dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles. The synthesized compounds showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential in treating conditions related to enzyme dysregulation (Khalid et al., 2014).
Pharmacological Characterization of Piperidinyl Derivatives : Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating its selectivity and potential therapeutic application in depression and addiction disorders. This study underscores the importance of specific piperidinyl sulfonamide derivatives in developing new treatments for neurological conditions (Grimwood et al., 2011).
Molecular Docking and Enzyme Inhibitory Activities
Enzyme Inhibitory Activities : Virk et al. (2018) synthesized triazole analogues with a piperidinyl sulfonamide moiety and evaluated their inhibitory potential against various enzymes. This research highlights the role of these derivatives in designing enzyme inhibitors, with implications for treating diseases related to enzyme dysfunction (Virk et al., 2018).
Anti-Cancer Activity : Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins against hepatic cancer cell lines. The study identified compounds with significant anticancer potential, providing insight into the application of piperidinyl sulfonamide derivatives in cancer therapy (Eldeeb et al., 2022).
Antimicrobial and Antithrombotic Applications
Antimicrobial Studies : Khalid et al. (2016) synthesized N-substituted derivatives of a piperidinyl oxadiazolyl sulfonamide and assessed their antibacterial activity. This work contributes to the development of new antimicrobial agents capable of combating resistant bacterial strains (Khalid et al., 2016).
Antithrombotic Properties : Lorrain et al. (2003) explored the antithrombotic properties of a novel thrombin inhibitor, demonstrating the compound's efficacy in preventing thrombosis. This research indicates the potential of piperidinyl sulfonamide derivatives in developing new treatments for thrombotic disorders (Lorrain et al., 2003).
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-14(23)20-15-6-4-7-16(12-15)21-18(24)13-17-8-2-3-10-22(17)28(25,26)19-9-5-11-27-19/h4-7,9,11-12,17H,2-3,8,10,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCNALLKGBBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

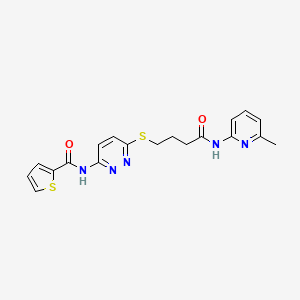
![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)
![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)
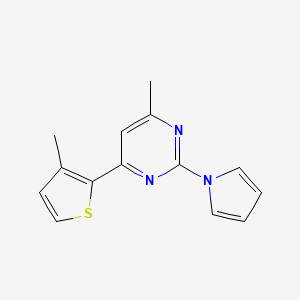
![2-Amino-6-(2-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2422986.png)
